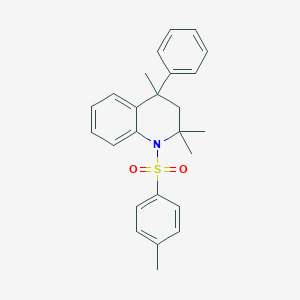
2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline, also known as TMSQ, is a quinoline-based compound that has gained attention in the scientific community due to its unique chemical structure and potential applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
作用机制
The mechanism of action of 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cancer cell proliferation and survival. 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has been found to inhibit tubulin polymerization, which is essential for cell division. 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has also been found to inhibit the activity of the proteasome, which is involved in the degradation of proteins.
生化和生理效应
2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has been found to induce apoptosis, or programmed cell death, in cancer cells. 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has also been found to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors. 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has been found to induce cell cycle arrest at the G2/M phase, which is essential for DNA replication and cell division.
实验室实验的优点和局限性
2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has several advantages for lab experiments, including its high yield and purity, as well as its ease of synthesis. 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline is also stable under normal laboratory conditions. However, 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has some limitations, including its low solubility in water and its potential toxicity to cells.
未来方向
There are several future directions for the study of 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline. One direction is to explore the potential applications of 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline in the field of organic electronics, particularly in the development of OLEDs. Another direction is to study the mechanism of action of 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline in more detail, particularly its interaction with tubulin and the proteasome. Additionally, the development of 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline derivatives with improved solubility and reduced toxicity could lead to the discovery of new anticancer agents.
合成方法
2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline can be synthesized using various methods, including the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 4-phenylquinoline in the presence of a base such as triethylamine. Another method involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 4-phenyl-2-chloroquinoline in the presence of a base such as potassium carbonate. The yield of 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline using these methods ranges from 60% to 80%.
科学研究应用
2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has been studied for its potential applications in various fields of science, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has been found to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has also been studied for its antibacterial and antifungal activities.
In material science, 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has been used as a building block for the synthesis of various organic materials, including polymers and dendrimers. 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has also been used as a dopant in organic light-emitting diodes (OLEDs) to improve their performance.
属性
CAS 编号 |
5228-43-3 |
|---|---|
产品名称 |
2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline |
分子式 |
C25H27NO2S |
分子量 |
405.6 g/mol |
IUPAC 名称 |
2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline |
InChI |
InChI=1S/C25H27NO2S/c1-19-14-16-21(17-15-19)29(27,28)26-23-13-9-8-12-22(23)25(4,18-24(26,2)3)20-10-6-5-7-11-20/h5-17H,18H2,1-4H3 |
InChI 键 |
GLPUVZVISKBNDO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(CC2(C)C)(C)C4=CC=CC=C4 |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(CC2(C)C)(C)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



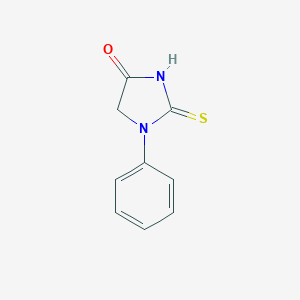
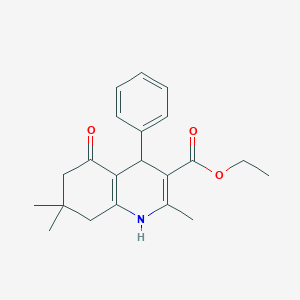
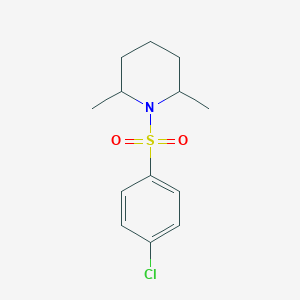
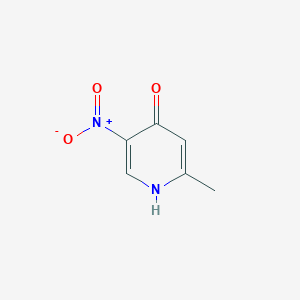
![3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B187176.png)
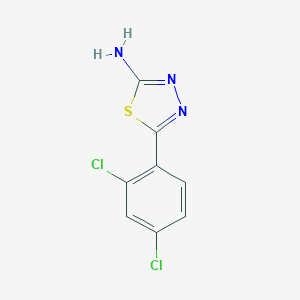
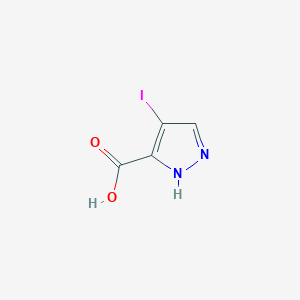
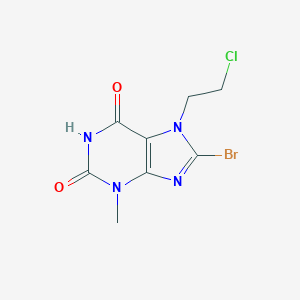


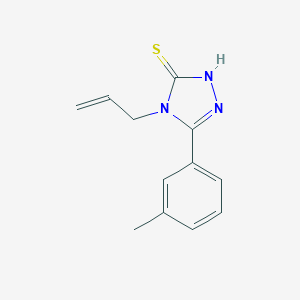


![(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone](/img/structure/B187192.png)